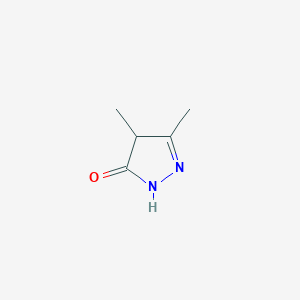

3,4-Dimethyl-5-pyrazolone

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethyl-1,4-dihydropyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-3-4(2)6-7-5(3)8/h3H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCIXKQBKWRGMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=NNC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501271100 | |

| Record name | 2,4-Dihydro-4,5-dimethyl-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501271100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6628-22-4 | |

| Record name | 2,4-Dihydro-4,5-dimethyl-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6628-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethyl-5-pyrazolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethyl-5-pyrazolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dihydro-4,5-dimethyl-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501271100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethyl-5-pyrazolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3,4 Dimethyl 5 Pyrazolone and Its Analogues

Conventional Synthetic Approaches

Conventional methods for synthesizing pyrazolones have been the bedrock of their production for many years. These typically involve straightforward condensation reactions and, more recently, the strategic use of multi-component reactions to build molecular complexity in a single step.

Condensation Reactions Utilizing Esters and Hydrazine (B178648) Derivatives

The most traditional and widely employed method for the synthesis of 5-pyrazolone derivatives is the condensation reaction between a β-keto ester and a hydrazine derivative. nih.govresearchgate.net This reaction, often referred to as the Knorr pyrazole (B372694) synthesis, is a robust and versatile method for accessing a wide range of pyrazolone (B3327878) structures. In the specific case of 3,4-dimethyl-5-pyrazolone, the reaction involves the cyclocondensation of α-methylacetoacetic acid ester with a suitable hydrazine.

The general mechanism involves the initial reaction of the hydrazine with the ketone carbonyl of the β-keto ester to form a hydrazone intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the second nitrogen atom of the hydrazine onto the ester carbonyl, followed by the elimination of an alcohol, yields the pyrazolone ring. ias.ac.in

One specific example is the reaction of N-methyl-piperidyl-(4)-hydrazine with α-methyl-acetic acid ester at room temperature, which proceeds with slight heating and becomes viscous. The mixture is then heated under vacuum to drive the reaction to completion, yielding 1-[N-methyl-piperidyl-(4')]-3,4-dimethyl-pyrazolone-(5). google.com Similarly, the synthesis of 3-methyl-5-pyrazolone can be achieved by treating ethyl acetoacetate (B1235776) with hydrazine hydrate (B1144303) in absolute ethanol (B145695). researchgate.netjmchemsci.com

The reaction conditions for these condensations can vary, with some proceeding at room temperature while others require heating. The choice of solvent and the presence of an acid or base catalyst can also influence the reaction rate and yield. For instance, the synthesis of 3,5-dimethylpyrazole (B48361), a related compound, has been reported from acetylacetone (B45752) and hydrazine hydrate in ethanol or hydrazine sulfate (B86663) in an aqueous alkali solution. orgsyn.org

| β-Keto Ester | Hydrazine Derivative | Product | Conditions | Reference |

|---|---|---|---|---|

| α-Methyl-acetic acid ester | N-methyl-piperidyl-(4)-hydrazine | 1-[N-methyl-piperidyl-(4')]-3,4-dimethyl-pyrazolone-(5) | Room temperature, then 120°C under vacuum | google.com |

| Ethyl acetoacetate | Hydrazine hydrate | 3-Methyl-5-pyrazolone | Absolute ethanol, 60°C | jmchemsci.com |

| α-n-Propyl acetic acid ester | N-methyl-piperidyl-(4)-hydrazine | 1-[N-methyl-piperidyl-(4')]-3-methyl-4-n-propyl-pyrazolone-(5) | Mixing, then 120°C under vacuum | google.com |

| α-Phenyl-acetic acid ester | N-methyl-piperidyl-(4)-hydrazine | 1-[N-methyl-piperidyl-(4')]-3-methyl-4-phenyl-pyrazolone-(5) | Mixing, then 120°C under vacuum | google.com |

Multi-component Reaction Strategies

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single pot by combining three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. Several MCR strategies have been developed for the synthesis of pyrazole and pyrazolone derivatives.

In many of these reactions, the pyrazolone core is formed in situ from the condensation of a β-keto ester and a hydrazine derivative, which then participates in further reactions with other components. For example, a four-component synthesis can be achieved where a β-ketoester first reacts with hydrazine to form a pyrazolone. Simultaneously, a Knoevenagel condensation between an aldehyde and malononitrile (B47326) generates a Michael acceptor. A subsequent Michael addition and cyclization between the pyrazolone and the Knoevenagel product leads to complex pyranopyrazole derivatives. nih.govbeilstein-journals.org

Another three-component approach involves the reaction of enaminones, benzaldehyde (B42025), and hydrazine dihydrochloride (B599025) in water with a catalytic amount of ammonium (B1175870) acetate (B1210297) to produce polyfunctionally substituted pyrazoles. longdom.org The versatility of MCRs allows for the incorporation of a wide range of substituents into the final pyrazole structure, making it a highly valuable strategy for generating libraries of analogues for various applications.

Advanced Synthetic Techniques

In recent years, there has been a significant push towards the development of more environmentally friendly and efficient synthetic methods. For pyrazolone synthesis, this has led to the adoption of advanced techniques such as microwave-assisted synthesis, solvent-free procedures, and the use of catalysts to enhance reaction rates and selectivity.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has gained considerable attention as a method to accelerate chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter timeframes compared to conventional heating. dergipark.org.tr The synthesis of pyrazolones is well-suited to this technology.

The condensation of hydrazine derivatives with various β-keto esters can be carried out under solvent-free conditions using microwave irradiation, resulting in the rapid formation of pyrazolones in good to excellent yields. researchgate.net For instance, a one-pot, three-component synthesis of 4-arylidene-pyrazolone derivatives has been developed using microwave irradiation without a solvent. This method involves the reaction of an ethyl acetoacetate, a hydrazine derivative, and an aldehyde, with optimal results achieved at a power of 420 W for 10 minutes. mdpi.com

Furthermore, microwave assistance has been successfully applied to pseudo-five-component syntheses of more complex structures like tris(pyrazolyl)methanes, where the initial step is the formation of a pyrazolone from a β-ketoester and hydrazine. nih.govbeilstein-journals.org This highlights the broad applicability of microwave technology in the synthesis of both simple and complex pyrazolone-containing molecules.

| Reactants | Product Type | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Hydrazine derivatives, β-keto esters | Substituted pyrazolones | Solvent-free, microwave irradiation | Rapid | Good to excellent | researchgate.net |

| Ethyl acetoacetate, 3-nitrophenylhydrazine, 3-methoxy-4-ethoxy-benzaldehyde | (Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone | Solvent-free, 420 W microwave | 10 min | 83% | mdpi.com |

| β-ketoesters, hydrazines, 4-formylpyrazole | Tris(pyrazolyl)methanes | Microwave-assisted | Not specified | Not specified | nih.govbeilstein-journals.org |

Solvent-Free Synthetic Procedures

The elimination of volatile organic solvents is a key principle of green chemistry. Solvent-free, or solid-state, reactions offer numerous benefits, including reduced environmental impact, lower costs, and often simpler work-up procedures. The synthesis of pyrazolones has been successfully adapted to solvent-free conditions.

As mentioned in the context of microwave-assisted synthesis, the condensation of hydrazine derivatives with β-keto esters can be performed without a solvent, often with microwave irradiation to facilitate the reaction. researchgate.net However, solvent-free synthesis of pyrazolones is not limited to microwave conditions. For example, the preparation of 1-phenyl and 1-methyl derivatives of 3-methyl-5-pyrazolone has been achieved quantitatively through a scalable solvent-free reaction of the corresponding hydrazine derivative with ethyl acetoacetate. ias.ac.in This demonstrates that even conventional heating can be effective for solvent-free pyrazolone synthesis.

The applicability of solvent-free methods is sometimes limited to liquid or low-melting-point substrates. researchgate.net Nevertheless, for suitable starting materials, this approach represents a significant step towards more sustainable chemical manufacturing.

Catalytic Methodologies in Pyrazolone Formation

The use of catalysts can significantly improve the efficiency and selectivity of pyrazolone synthesis. Both acid and base catalysts have been traditionally used in the Knorr pyrazole synthesis. More recently, a wider range of catalytic systems, including Lewis acids and organocatalysts, have been explored.

Lewis acid catalysts such as Samarium(III) chloride (SmCl₃) have been shown to accelerate the C-acylation of β-ketoesters to form 1,3-diketones, which then readily cyclize with hydrazine to form 3,4,5-substituted pyrazoles. nih.govbeilstein-journals.org Another Lewis acid, Ytterbium(III) perfluorooctanoate (Yb(PFO)₃), has been used as a mild and efficient catalyst for the three-component synthesis of pyrazole-4-carboxylates from aldehydes, β-ketoesters, and hydrazine hydrate. beilstein-journals.org

In addition to Lewis acids, Brønsted bases have also been employed. For instance, sodium gluconate, a non-toxic and biodegradable catalyst, has been used to facilitate the synthesis of dihydropyrano[2,3-c]pyrazoles in a multi-component reaction. rsc.org Other catalysts like imidazole (B134444) and taurine (B1682933) have also been reported to be effective in aqueous media for the synthesis of various pyrazolone derivatives, further highlighting the move towards greener catalytic systems. rsc.orgacs.org

| Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Samarium(III) chloride (SmCl₃) | Consecutive three-component synthesis of pyrazoles | Accelerates C-acylation and subsequent cyclization | nih.govbeilstein-journals.org |

| Ytterbium(III) perfluorooctanoate (Yb(PFO)₃) | Three-component synthesis of pyrazole-4-carboxylates | Mild and highly efficient | beilstein-journals.org |

| Sodium gluconate | Multicomponent synthesis of dihydropyrano[2,3-c]pyrazoles | Non-toxic, biodegradable, Brønsted base catalysis | rsc.org |

| Imidazole | Synthesis of pyrazole compounds in aqueous media | Green synthetic approach | acs.org |

| Taurine | Multicomponent synthesis of dihydropyrano[2,3-c]pyrazoles | Green reaction medium (water) | rsc.org |

Mechanistic Investigations of Synthesis Pathways

Understanding the intricate mechanisms of chemical reactions is fundamental to optimizing synthesis, improving yields, and ensuring product purity. In the synthesis of pyrazolone derivatives, advanced analytical techniques are employed to monitor reaction progress in real-time and to elucidate the complex steps involved. These methods provide a window into the dynamic chemical environment, revealing the transient intermediates and transition states that govern the formation of the final product.

In-line Fourier Transform Infrared (FT-IR) spectroscopy has emerged as a powerful process analytical technology (PAT) for real-time monitoring of chemical syntheses. This non-invasive technique provides continuous information about the molecular composition of a reaction mixture by measuring the absorption of infrared radiation by the vibrating chemical bonds. In the context of pyrazolone synthesis, a fiber-optic FT-IR probe can be directly inserted into the reaction vessel, allowing for the collection of spectra at frequent intervals without disturbing the reaction.

A notable application of this technique was demonstrated in the study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole. rsc.org By collecting IR spectra throughout the process, researchers can track the disappearance of reactant-specific absorption bands and the simultaneous appearance of bands corresponding to intermediates and the final product. This continuous stream of data creates a detailed "movie" of the chemical transformation, enabling the identification of key reaction milestones and the determination of reaction kinetics. The ability to monitor the process in real-time is crucial for understanding the influence of various parameters, such as temperature and reactant concentration, on the reaction pathway.

The large and complex datasets generated by in-line FT-IR spectroscopy necessitate the use of advanced mathematical and statistical tools, known as chemometrics, for data analysis. Independent Component Analysis (ICA) is a particularly effective chemometric method for this purpose. rsc.orgresearchgate.net ICA is a computational technique used to separate a multivariate signal into its additive, independent subcomponents. wikipedia.orgituonline.com

In the analysis of a chemical reaction, the series of FT-IR spectra collected over time can be considered a mixture of signals from all the components present (reactants, intermediates, and products). ICA functions as a "blind source separation" tool, capable of deconvoluting the mixed spectra to extract the pure spectral profiles of each individual chemical species and their corresponding concentration profiles over the course of the reaction. rsc.orgresearchgate.netresearchgate.net

The application of ICA to the in-line FT-IR data from the synthesis of 4-amino-3,5-dimethyl pyrazole successfully determined the concentration profiles and spectra of the reactant, intermediates, and the final product. rsc.org The results obtained through this method were validated by quantum chemical calculations, confirming the reliability of the approach. rsc.org This powerful combination of in-line FT-IR and ICA allows for a detailed deduction of the synthesis mechanism, providing insights that are often unattainable through traditional offline sampling and analysis. rsc.org

| Component Identified by ICA | Role in Reaction | Method of Confirmation |

| Reactant | Starting material | Spectral matching and concentration decrease over time |

| Intermediate 1 | Transient species | Appearance and subsequent disappearance of unique spectral bands |

| Intermediate 2 | Transient species | Appearance and subsequent disappearance of unique spectral bands |

| Product | Final compound | Spectral matching and concentration increase to a stable state |

This interactive table summarizes the typical output from an ICA analysis of reaction monitoring data, illustrating how different chemical species are identified and tracked over time.

Regioselectivity in Pyrazolone Synthesis and Derivative Formation

Regioselectivity refers to the preference for bond-making or bond-breaking in one direction over all other possible directions. In the synthesis of pyrazolones and their subsequent derivatization, controlling regioselectivity is crucial for obtaining the desired isomer and avoiding the formation of difficult-to-separate mixtures.

The most common route to the pyrazolone core is the Knorr cyclocondensation reaction, which involves the condensation of a β-ketoester (a type of 1,3-dicarbonyl compound) with a hydrazine. ingentaconnect.com When an unsymmetrical β-ketoester and a substituted hydrazine are used, the initial reaction can occur at either of the two carbonyl groups, potentially leading to the formation of two different regioisomeric pyrazoles. ingentaconnect.comacs.org

The outcome of the reaction is influenced by a combination of steric and electronic factors of the substituents on both the diketone and the hydrazine. ingentaconnect.com For example, the more nucleophilic nitrogen atom of the hydrazine will preferentially attack the more electrophilic (less sterically hindered) carbonyl carbon of the diketone. Reaction conditions also play a significant role. It has been demonstrated that the choice of solvent can dramatically alter the regioselectivity; for instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can significantly improve the regioselectivity in favor of one isomer compared to reactions run in ethanol. acs.org

Once the pyrazolone ring is formed, it possesses distinct reactive sites that can be targeted for further functionalization. The this compound tautomer exists in equilibrium, but the structure with a methylene (B1212753) group at the C-4 position is particularly reactive. This C-4 position is an active methylene group, meaning the adjacent carbonyl and enamine-like functionalities make its protons acidic and the carbon nucleophilic. Consequently, this site is prone to electrophilic substitution and condensation reactions. A common derivatization is the Knoevenagel condensation, where the C-4 position reacts with aldehydes or ketones in the presence of a basic catalyst like piperidine (B6355638) to form 4-benzylidene derivatives. ekb.eg This high reactivity and regioselectivity at the C-4 position is a cornerstone of pyrazolone derivative synthesis, allowing for the construction of a wide array of complex molecules. nih.govnih.gov

Reactivity and Derivatization Studies of 3,4 Dimethyl 5 Pyrazolone

Functionalization of the Pyrazolone (B3327878) Nucleus

The structure of 3,4-dimethyl-5-pyrazolone offers several positions for functionalization, primarily at the C4 carbon and the N1 and N2 nitrogen atoms. The reactivity at these sites is influenced by the electronic nature of the pyrazolone ring and the reaction conditions employed.

Electrophilic and Nucleophilic Reactions at the C4 Position

The C4 position of the pyrazolone ring is particularly susceptible to electrophilic substitution reactions due to the electron-donating effects of the adjacent nitrogen atoms and the methyl group at C3, which increase the nucleophilicity of this carbon. pharmaguideline.compharmajournal.netencyclopedia.pub Conversely, the introduction of an appropriate leaving group at the C4 position can facilitate nucleophilic substitution.

One of the most common electrophilic substitution reactions at the C4 position is formylation. The Vilsmeier-Haack reaction, employing a reagent like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is effective for introducing a formyl group at the C4 position of pyrazole (B372694) derivatives. chemrxiv.org This reaction proceeds through the formation of a chloroiminium ion intermediate which is attacked by the electron-rich C4 carbon. For instance, the formylation of N-chloroethyl-3,5-dimethylpyrazole at the C4 position has been successfully carried out using the Vilsmeier-Haack method. publishatcj.com

The C4 position can also undergo halogenation. N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride can be used to introduce chlorine or bromine atoms at this position. publishatcj.com Furthermore, the C4 position is reactive towards coupling reactions. For example, pyrazolin-5-ones can undergo nucleophilic addition from the C4 position to various electrophilic acceptors. rsc.org

Reactions at Nitrogen Atoms (N1, N2), including N-Alkylation

The nitrogen atoms of the pyrazole ring, being basic in nature, readily react with electrophiles. pharmaguideline.comrrbdavc.org N-alkylation is a common reaction, and it can be achieved using various alkylating agents such as alkyl halides, dimethyl sulfate (B86663), or diazomethane. pharmaguideline.compharmajournal.net The reaction with an alkyl halide typically proceeds by first forming an N-alkyl pyrazolium (B1228807) salt, which can then be deprotonated to yield the N-alkyl pyrazole. rrbdavc.org Further alkylation can lead to the formation of N1,N2-dialkylpyrazolium salts. rrbdavc.org

The regioselectivity of N-alkylation in unsymmetrical pyrazoles can be influenced by steric and electronic factors. mdpi.com For instance, a method for N-alkylation of pyrazoles using trichloroacetimidate (B1259523) electrophiles and a Brønsted acid catalyst has been developed, where the major product is sterically controlled. semanticscholar.org In some cases, highly selective N-alkylation can be achieved, as demonstrated in the reaction of 3-NO2-1H-pyrazole with various electrophiles, showing high regioselectivity. acs.org

Synthesis of Fused Heterocyclic Ring Systems

The pyrazolone ring serves as a valuable building block for the synthesis of more complex, fused heterocyclic systems. semanticscholar.orgjmchemsci.combeilstein-journals.org These reactions often involve the condensation of a functionalized pyrazolone with a suitable polyfunctional molecule.

A common strategy involves using a pyrazolone derivative with a reactive group at the C4 position. For example, 5-chloro-3-methyl-1-phenylpyrazole-4-carboxaldehyde, prepared via Vilsmeier chloroformylation of the corresponding pyrazolone, is a key intermediate. beilstein-journals.org The chlorine atom at C5 is readily displaced by nucleophiles, and the aldehyde group at C4 can participate in condensation reactions. beilstein-journals.org This allows for the construction of fused systems like pyrazolinoquinolizines and 1,4-oxazinopyrazolines. beilstein-journals.org

Another approach involves the reaction of pyrazole-4-carbaldehydes with active methylene (B1212753) compounds to create intermediates that can undergo intramolecular cyclization to form fused rings like pyrazolo[3,4-e]indolizines. semanticscholar.org Similarly, condensation of 5-amino-1H-pyrazole-4-carbaldehyde with compounds like diethyl malonate can lead to the formation of pyrazolo[3,4-b]pyridines. semanticscholar.org The reaction of pyrazolone derivatives with hydrazine (B178648) or phenylhydrazine (B124118) can also lead to the formation of fused pyrazole ring systems. jmchemsci.com

The following table summarizes some examples of fused heterocyclic systems synthesized from pyrazolone precursors.

| Pyrazolone Precursor | Reagent(s) | Fused Heterocyclic System | Reference |

| 5-(pyrrolidin-1-yl)-1H-pyrazole-4-carbaldehyde | Methylene active nitriles, then ZnCl₂ | Pyrazolo[3,4-e]indolizine | semanticscholar.org |

| 5-Amino-1H-pyrazole-4-carbaldehyde | Diethyl malonate | Pyrazolo[3,4-b]pyridine | semanticscholar.org |

| Benzylidene derivatives of 3-methyl-5-pyrazolone | Hydrazine or phenylhydrazine | Fused pyrazole systems | jmchemsci.com |

| 5-tert-amino-3-methyl-1-phenylpyrazolone-4-carboxaldehyde | Malononitrile (B47326) or cyanoacetamide, then ZnCl₂ | Pyrazolinoquinolizine or 1,4-oxazinopyrazoline | beilstein-journals.org |

Formation of Schiff Bases and Related Ligands from Pyrazolone Precursors

Pyrazolone derivatives, particularly those containing an amino or a formyl group, are excellent precursors for the synthesis of Schiff bases. Schiff bases are formed through the condensation reaction between a primary amine and an aldehyde or ketone. nih.govresearchgate.netscielo.org.co

For instance, pyrazolones with a primary amine group can react with various aldehydes to yield Schiff bases. nih.gov Similarly, pyrazole-4-carbaldehydes can be condensed with a variety of aromatic amines in the presence of a catalytic amount of glacial acetic acid to form the corresponding Schiff bases. scielo.org.co These Schiff bases can exist as bidentate, tridentate, or tetradentate ligands capable of forming stable complexes with metal ions. researchgate.net

The following table provides examples of Schiff bases synthesized from pyrazolone precursors.

| Pyrazolone Precursor | Amine/Aldehyde | Resulting Schiff Base Structure | Reference |

| 3-[2-(3-amino-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene) hydrazin-1-yl]-2-phenyl-3,4-dihydroquinazolin-4-one | Various aldehydes | QSP1-5 | nih.gov |

| 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Various aromatic amines | (E)-2-(((3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)amino)phenol and others | scielo.org.co |

| 5-aminopyrazole derivatives | 4-(piperidin-1-yl) benzaldehyde (B42025) or 3,4,5-trimethoxybenzaldehyde | Schiff bases tethered to a pyrazole moiety | nih.gov |

Introduction of Diverse Substituents and Their Influence on Reaction Pathways and Yields

The introduction of various substituents onto the pyrazolone ring can significantly influence its reactivity, reaction pathways, and the yields of the products. acs.orgmdpi.com The electronic nature of these substituents, whether they are electron-donating or electron-withdrawing, plays a crucial role. acs.orgmdpi.com

Electron-donating groups, such as methyl groups, generally increase the electron density of the pyrazole ring, enhancing its nucleophilicity and making it more susceptible to electrophilic attack. mdpi.com Conversely, electron-withdrawing groups, like a nitro group, decrease the electron density, which can affect the basicity of the nitrogen atoms and the reactivity of the carbon atoms. acs.orgmdpi.com For example, in the cycloaddition of propylene (B89431) oxide and CO2 catalyzed by pyrazole derivatives, those with electron-withdrawing aryl substituents showed higher conversion rates than those with electron-donating groups. acs.org This was attributed to the lower pKa values of the N-H proton in the pyrazoles with electron-withdrawing groups, leading to a stronger interaction with the epoxide oxygen. acs.org

The nature and position of substituents can also direct the regioselectivity of reactions. mdpi.com For example, in the synthesis of N-alkyl pyrazoles, steric hindrance from substituents can control which nitrogen atom is alkylated. mdpi.com The regioselectivity of cyclocondensation reactions to form fused pyrazoles can also be dependent on the electronic character of the substituents on the reacting partners. jmchemsci.comresearchgate.net

The following table illustrates the effect of substituents on reaction outcomes.

| Pyrazolone Derivative | Reaction | Substituent Effect | Reference |

| 3,5-Aryl-substituted pyrazoles | Cycloaddition of PO and CO₂ | Electron-withdrawing groups on the aryl substituent increase catalytic activity. | acs.org |

| Unsymmetrical pyrazoles | N-alkylation with trichloroacetimidates | Steric effects of substituents control the regioselectivity of N-alkylation. | mdpi.comsemanticscholar.org |

| Benzylidene derivatives of 3-methyl-5-pyrazolone | Condensation with hydrazine/phenylhydrazine | The nature of the substituent on the benzylidene group influences the properties of the resulting fused pyrazole. | jmchemsci.com |

Coordination Chemistry and Metal Complexation of 3,4 Dimethyl 5 Pyrazolone and Its Derivatives

Ligand Design and Diverse Coordination Modes

The coordination behavior of 3,4-dimethyl-5-pyrazolone and its derivatives is characterized by the presence of both nitrogen and oxygen donor atoms, allowing for multiple modes of binding to metal centers.

The pyrazole (B372694) ring itself is a fundamental N-donor heterocycle. rsc.org The nitrogen atoms of the pyrazole ring can coordinate to metal ions. The steric hindrance from substituents at the C3 and C5 positions can significantly impact the coordination environment around these nitrogen donors. rsc.org

In derivatives of this compound, such as those formed through Schiff base condensation, the exocyclic oxygen atom of the pyrazolone (B3327878) ring often participates in coordination. rsc.orgresearchgate.netrjpdft.com For instance, in some complexes, the ligand coordinates to the metal ion through the carbonyl and amino functional groups, acting as a bidentate ligand. researchgate.netrjpdft.com

Derivatives of pyrazolones can act as ditopic ligands, meaning they can bind to two different metal centers simultaneously, often leading to the formation of polynuclear complexes. The regioselectivity of metal binding is influenced by the specific donor atoms available and the nature of the metal ion. For example, in certain Schiff base derivatives, the ligand can be bidentate, coordinating through both nitrogen and oxygen atoms. uobaghdad.edu.iq

Deprotonation of the pyrazole ring leads to the formation of pyrazolide anions, which are highly versatile ligands in coordination chemistry. rsc.org These anions have been observed to adopt numerous terminal and bridging coordination modes, making them valuable building blocks for metal cluster compounds. rsc.orgnih.gov The steric properties of substituents on the pyrazole ring control the regiochemistry of subsequent reactions. rsc.org

Synthesis and Characterization of Metal Complexes

A wide array of metal complexes involving this compound and its derivatives have been synthesized and characterized, showcasing the ligand's broad coordination capabilities with various transition metals.

Complexes of this compound derivatives have been prepared with a diverse range of transition metals. The synthesis often involves the reaction of a metal salt with the ligand in a suitable solvent. mdpi.comekb.eg Characterization is typically carried out using techniques such as elemental analysis, infrared (IR) and UV-Vis spectroscopy, magnetic susceptibility measurements, and single-crystal X-ray diffraction. uobaghdad.edu.iqnih.gov

Copper(II) Complexes: Copper(II) complexes have been synthesized with various pyrazolone-derived ligands. mdpi.comekb.egresearchgate.nettandfonline.comjchemlett.comresearchgate.net For instance, Schiff base derivatives of 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one react with copper(II) salts to form complexes where the geometry around the copper ion can be pentacoordinated or distorted tetrahedral. mdpi.com In another example, 3,4,5-trimethyl-1H-pyrazole forms a chloride-bridged complex with CuCl2, resulting in a square-pyramidal coordination geometry around each copper(II) center. researchgate.net

Zinc(II), Cadmium(II), and Lead(II) Complexes: The coordination of (3,5-dimethyl-1H-pyrazol-1-yl)ethanol with Zn(II), Cd(II), and Pb(II) has been studied, revealing bidentate coordination of the ligand in the solid state for Zn(II) and Cd(II) complexes. researchgate.netcapes.gov.br The binding affinities were found to be 92% for Cu(II), 90% for Zn(II), 70% for Pb(II), and 61% for Cd(II). capes.gov.br Zinc(II) complexes with 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole have also been synthesized and structurally characterized, showing a distorted tetrahedral geometry. nih.gov

Silver(I) Complexes: Silver(I) complexes have been prepared with pyrazolone derivatives. researchgate.netscispace.comnih.govresearchgate.netmdpi.com For example, 4-arylidene-3-methyl-1-phenyl-5-pyrazolone derivatives act as monodentate ligands, forming four-coordinated silver(I) complexes. scispace.comnih.gov In other cases, bis(3,5-dimethylpyrazol-1-yl)methane can act as a bridging ligand between two silver centers. researchgate.net

Nickel(II) and Cobalt(II)/(III) Complexes: Nickel(II) and Cobalt(II) complexes with pyrazolone-based ligands have been synthesized, often exhibiting octahedral geometries. uobaghdad.edu.iqnih.govunn.edu.ngtandfonline.comcdnsciencepub.comacs.org For example, dichlorido[3,5-dimethyl-1-(pyridin-2-yl-κN)-1H-pyrazole-κN2]zinc(II) and aquachloridobis[3,5-dimethyl-1-(pyridin-2-yl-κN)-1H-pyrazole-κN2]nickel(II) chloride monohydrate have been synthesized and characterized, with the nickel complex showing a distorted octahedral structure. nih.gov

Manganese(III) Complexes: Novel manganese(III) complexes have been synthesized with a hydrazone derived from a pyrazolone. asianpubs.org In these complexes, the ligand can act as a neutral tridentate, leading to six-coordinated Mn(III) ions. asianpubs.org

Ruthenium(III) Complexes: A series of water-soluble Ru(III) pyrazole complexes have been synthesized and characterized, revealing distorted octahedral coordination around the ruthenium center. nih.govresearchgate.netacs.orgresearchgate.net

Molybdenum(V) and Molybdenum(VI) Complexes: Oxomolybdenum(V) and dioxomolybdenum(VI) complexes of Schiff bases derived from 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one have been prepared. asianpubs.orgbohrium.comrasayanjournal.co.inresearchgate.netasianpubs.org These complexes typically feature a distorted octahedral geometry. asianpubs.org The ligands in these complexes often behave as neutral bidentate or tridentate entities. asianpubs.orgrasayanjournal.co.in

The following table summarizes some of the synthesized transition metal complexes with derivatives of this compound, highlighting the metal ion, the specific ligand used, and the resulting complex geometry.

| Metal Ion | Ligand Derivative | Complex Geometry |

| Cu(II) | Schiff base of 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one | Pentacoordinated or distorted tetrahedral mdpi.com |

| Cu(II) | 3,4,5-trimethyl-1H-pyrazole | Square-pyramidal researchgate.net |

| Zn(II) | (3,5-dimethyl-1H-pyrazol-1-yl)ethanol | Bidentate coordination researchgate.netcapes.gov.br |

| Zn(II) | 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole | Distorted tetrahedral nih.gov |

| Cd(II) | (3,5-dimethyl-1H-pyrazol-1-yl)ethanol | Bidentate coordination researchgate.netcapes.gov.br |

| Ag(I) | 4-arylidene-3-methyl-1-phenyl-5-pyrazolone | Four-coordinated scispace.comnih.gov |

| Ni(II) | 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole | Distorted octahedral nih.gov |

| Co(II) | 4-aminoantipyrine | Octahedral cdnsciencepub.com |

| Mn(III) | Hydrazone of pyrazolone | Six-coordinated asianpubs.org |

| Ru(III) | 3,5-dimethylpyrazole (B48361) | Distorted octahedral nih.gov |

| MoO(V) | Schiff base of 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one | Distorted octahedral asianpubs.org |

| MoO2(VI) | Schiff base of 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one | Distorted octahedral rasayanjournal.co.in |

Inner Transition Metal Complexes

The coordination chemistry of pyrazolone derivatives extends to the inner transition metals, encompassing both lanthanides and actinides. acs.orgnih.gov While research on this compound itself with these elements is limited, studies on its close relatives, such as 1-phenyl-2,3-dimethyl-5-pyrazolone (phenazone or antipyrine) and various acylpyrazolones, provide significant insights.

Uranium(III), an actinide, has been shown to form complexes with oxygen-donor ligands like phenazone. rsc.orgcapes.gov.br For instance, complexes with the general formulas [U(phaz)₆]Cl₃ and U(dmaz)₄₃ (where phaz is phenazone and dmaz is 4-dimethylaminophenazone) have been isolated from alcoholic solutions. rsc.org These complexes are typically air- and water-sensitive, which presents challenges for their synthesis and characterization. rsc.org More recent work has detailed the synthesis of a diverse set of actinide complexes, including uranyl nitrate (B79036) hexahydrate, with bidentate acylpyrazolone ligands, resulting in antiprismatic coordination arrangements. acs.orgnih.govresearchgate.net

Lanthanide complexes with pyrazolone-based ligands have also been synthesized and characterized. acs.orgnih.govresearchgate.net The reaction of hexakis(3,5-dimethylpyrazolyl)cyclotriphosphazene (L) with lanthanide chlorides (Ln = La, Ce, Nd, Sm) yields mononuclear complexes with the formula [L·LnCl₃]. researchgate.net In these structures, the ligand exhibits an unusual κ⁵N coordination mode, binding to the lanthanide ion through one nitrogen from the cyclotriphosphazene (B1200923) ring and four nitrogen atoms from two pairs of geminal pyrazolyl groups. researchgate.net Acylpyrazolone ligands also readily form complexes with lanthanides, leading to coordination polymers, sometimes as heterobimetallic sodium/lanthanide structures. acs.orgnih.gov The modification of pyrazolone ligands has been explored to tune the triplet energy levels to match the emissive state of Eu(III), thereby enhancing the metal's luminescence through efficient energy transfer. nih.gov

Table 1: Examples of Inner Transition Metal Complexes with Pyrazolone Derivatives

| Complex Formula | Metal Ion | Ligand | Key Feature | Reference(s) |

|---|---|---|---|---|

[U(phaz)₆]Cl₃ |

Uranium(III) | 1-phenyl-2,3-dimethyl-5-pyrazolone (phenazone) | Oxygen-donor coordination; air-sensitive. | rsc.org, capes.gov.br |

[L·LnCl₃] |

La, Ce, Nd, Sm | Hexakis(3,5-dimethylpyrazolyl)cyclotriphosphazene | Mononuclear complex with κ⁵N coordination. | researchgate.net |

Eu(L¹)₃(H₂O)₂ |

Europium(III) | 1-phenyl-3-methyl-4-(1-naphthoyl)-5-pyrazolone | Enhanced Eu(III) emission via ligand triplet state tuning. | nih.gov |

| Uranyl complexes | Uranium(VI) | Acylpyrazolone | Forms antiprismatic coordination geometries. | acs.org, nih.gov |

| Lanthanide polymers | Lanthanides | Acylpyrazolone | Forms polymeric structures, including heterobimetallic Na/Ln polymers. | acs.org, nih.gov |

Formation of Mononuclear and Binuclear Coordination Compounds

Pyrazolone ligands demonstrate remarkable versatility in forming a wide array of coordination compounds, prominently featuring mononuclear and binuclear structures. tandfonline.comacs.org The resulting nuclearity is often dictated by the metal-to-ligand ratio, the nature of the metal and its counter-ions, and the reaction conditions.

Mononuclear complexes are common and have been reported for a variety of transition metals. nih.gov In these compounds, a central metal ion is coordinated by one or more pyrazolone ligands. For example, a mononuclear trigonal-bipyramidal copper(II) complex, [CuBr₂(C₅H₈N₂)₃], was formed using 3,5-dimethyl-1H-pyrazole. dnu.dp.ua Similarly, cobalt(II) forms the mononuclear complex [Co(Hdmpz)₄(H₂O)₂]Cl₂ with 3,5-dimethylpyrazole (Hdmpz), where the cobalt ion is in an octahedral environment. bohrium.com The synthesis of mononuclear complexes of Cd(II), Cu(II), and Fe(II) with pyrazole-acetamide derivative ligands has also been successfully achieved. nih.gov

Binuclear complexes involve two metal centers bridged by ligands. The bridging can occur through the pyrazolate anion or other ancillary ligands. A binuclear copper(II) complex, [Cu₂(µ₂-C₅H₇N₂Br)(µ₂-Br)(C₅H₈N₂)₄Br₂], illustrates this, where two copper atoms are linked by both a bridging bromide ion and a deprotonated, brominated 3,5-dimethylpyrazole molecule. dnu.dp.ua Ruthenium(II) also forms stable binuclear complexes, such as [(bpy)₂Ru(H₂pzbzim)Ru(bpy)₂]³⁺, where two Ru(bpy)₂ units are bridged by the pyrazole-3,5-bis(benzimidazole) ligand. acs.org The reactivity of polynuclear pyrazolato copper(I) complexes can lead to the formation of stable dinuclear derivatives upon reaction with neutral ligands like isocyanides or phosphines. capes.gov.br

Table 2: Examples of Mononuclear and Binuclear Pyrazolone Complexes

| Complex Type | Formula | Metal Ion | Key Structural Feature | Reference(s) |

|---|---|---|---|---|

| Mononuclear | [CuBr₂(C₅H₈N₂)₃] |

Copper(II) | Trigonal-bipyramidal geometry. | dnu.dp.ua |

| Mononuclear | [Co(Hdmpz)₄(H₂O)₂]Cl₂ |

Cobalt(II) | Octahedral geometry with four pyrazole ligands. | bohrium.com |

| Mononuclear | [Cd(L¹)₂Cl₂] |

Cadmium(II) | Mononuclear complex with a pyrazole-acetamide ligand. | nih.gov |

| Binuclear | [Cu₂(µ₂-C₅H₇N₂Br)(µ₂-Br)(C₅H₈N₂)₄Br₂] |

Copper(II) | Bridged by a bromide and a brominated pyrazolate. | dnu.dp.ua |

| Binuclear | [(bpy)₂Ru(H₂pzbzim)Ru(bpy)₂]³⁺ |

Ruthenium(II) | Bridged by pyrazole-3,5-bis(benzimidazole). | acs.org |

| Binuclear | [Cu(dmnpz)(PPh₃)]₂ |

Copper(I) | Dimeric structure formed from a polynuclear precursor. | capes.gov.br |

Supramolecular Assembly and Network Formation in Metal-Pyrazolone Complexes

The crystal packing of metal-pyrazolone complexes is frequently governed by a network of non-covalent interactions, leading to the formation of intricate supramolecular assemblies. bohrium.commdpi.com Hydrogen bonding is a predominant force in constructing these higher-order structures. iucr.orgiucr.org

Interactions such as N–H···Cl, N–H···N, and C–H···Cl hydrogen bonds can link individual complex units, extending the structure into one, two, or three dimensions. iucr.orgrsc.org For example, in complexes of the type [M(pyrazole)₄Cl₂] (where M = Mn or Cu), a combination of N–H···Cl and C–H···Cl hydrogen bonds results in the formation of a stable three-dimensional network. iucr.org Similarly, the structures of diaquabis(3,5-dimethyl-1H-pyrazole-1-carboxamidine) complexes of cobalt and nickel are stabilized by a 3D network of hydrogen bonds involving the ligand's amino groups, coordinated water molecules, and nitrate counter-anions. iucr.org

Table 3: Supramolecular Interactions and Resulting Architectures

| Interaction Type | Example Complex System | Resulting Architecture | Reference(s) |

|---|---|---|---|

| N–H···Cl, C–H···Cl | [M(pyrazole)₄Cl₂] (M = Mn, Cu) |

3D Network | iucr.org |

| N–H···O | [M(C₆H₁₀N₄)₂(H₂O)₂](NO₃)₂ (M = Co, Ni) |

3D Network | iucr.org |

| C–H···O, C–H···Cl | [MnLCl₂] (L = bis-pyrazole-bis-acetate) |

2D Sheet and 1D Chain | mdpi.com |

| π-π stacking, C–H···π | [CdLCl₂] (L = bis-pyrazole-bis-acetate) |

2D Sheet | mdpi.com |

| Anion–π, π–π, C–H···π | [Ni(H₂O)₅(DMAP)](IPhth)·2H₂O |

Layered Assembly | bohrium.com |

Influence of Metal Coordination on Ligand Electronic Structure and Reactivity

The act of coordinating a pyrazolone ligand to a metal center significantly alters the ligand's electronic structure and chemical reactivity. rsc.orgacs.org This modulation of properties is fundamental to the application of these complexes in areas like catalysis and materials science. researchgate.netlehigh.edu

Upon coordination, the geometry of the pyrazolone ligand often adjusts to meet the steric and electronic requirements of the metal ion. For instance, the 3,5-dimethyl-1H-pyrazole-1-carboxamidine ligand is significantly non-planar in its free state, but becomes essentially planar upon coordinating to cobalt(II) or nickel(II). iucr.org These structural changes are accompanied by shifts in the ligand's spectroscopic signatures. NMR spectroscopy is particularly sensitive to these effects, with coordination-induced shifts observed for proton and carbon signals, such as the imine proton and the pyrazolone carbonyl carbon in acylpyrazolone complexes. acs.org

The electronic properties, including redox potentials and absorption spectra, are also profoundly affected. rsc.org The metal can act as a sink or source of electron density, influencing the frontier molecular orbitals of the complex. In some nickel complexes, the ground state is best described as a nickel(II) center bound to a ligand that has been reduced to a radical anion, a feature that has significant implications for catalytic cross-coupling reactions. lehigh.edu The choice of metal also has a dramatic effect on the properties of the resulting complex; for example, in a series of trinuclear pyrazolate complexes with coinage metals, varying the metal from copper to silver to gold significantly alters the solid-state packing, photophysical properties, and acid-base character of the assembly. acs.org This influence extends to the ligand's reactivity. Coordination can activate the pyrazolone ring, for example, making the C4 position more susceptible to reactions like Schiff base formation, which can be used to create more extensive and stable conjugated systems. researchgate.net

Table 4: Effects of Metal Coordination on Pyrazolone Ligands

| Property | Observation | Example System | Significance | Reference(s) |

|---|---|---|---|---|

| Geometry | Ligand flattens upon coordination. | 3,5-dimethyl-1H-pyrazole-1-carboxamidine with Co(II)/Ni(II) | Accommodates metal's coordination requirements. | iucr.org |

| Electronic Structure (NMR) | Coordination-induced shifts in ¹H and ¹³C NMR signals. | Acylpyrazolone-sodium complexes | Confirms coordination and provides structural information. | acs.org |

| Electronic Structure (Redox) | Ligand can act as a redox-active participant (radical anion). | Terpyridine-like nickel complexes | Stabilizes unusual oxidation states, impacting catalysis. | lehigh.edu |

| Photophysics | Metal identity (Cu, Ag, Au) tunes emission energy. | Trinuclear pyrazolate coinage metal complexes | Demonstrates metal-based control over optical properties. | acs.org |

| Reactivity | Activation of the C4 carbon of the pyrazolone ring. | General pyrazolone complexes | Allows for further functionalization (e.g., Schiff base formation). | researchgate.net |

Compound Index

Table 5: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation / Trivial Name | Molecular Formula (where available) |

|---|---|---|

| This compound | C₅H₈N₂O | |

| 1-phenyl-2,3-dimethyl-5-pyrazolone | Phenazone, Antipyrine | C₁₁H₁₂N₂O |

| 4-dimethylaminophenazone | dmaz | C₁₃H₁₇N₃O |

| Acylpyrazolone | Varies | |

| Hexakis(3,5-dimethylpyrazolyl)cyclotriphosphazene | C₃₀H₄₂N₁₅P₃ | |

| 1-phenyl-3-methyl-4-(1-naphthoyl)-5-pyrazolone | HL¹ | C₂₁H₁₆N₂O₂ |

| 3,5-dimethyl-1H-pyrazole | Hdmpz | C₅H₈N₂ |

| 4-bromo-3,5-dimethylpyrazole | C₅H₇BrN₂ | |

| Pyrazole-acetamide derivative | L¹ (in ref nih.gov) | C₁₂H₁₄N₄O |

| Pyrazole-3,5-bis(benzimidazole) | H₃pzbzim | C₁₇H₁₂N₆ |

| 2,2'-bipyridine | bpy | C₁₀H₈N₂ |

| 3,5-dimethyl-4-nitropyrazole | Hdmnpz | C₅H₇N₃O₂ |

| Triphenylphosphine | PPh₃ | C₁₈H₁₅P |

| 3,5-dimethyl-1H-pyrazole-1-carboxamidine | C₆H₁₀N₄ | |

| 4-dimethylaminopyridine | DMAP | C₇H₁₀N₂ |

| Isophthalate | IPhth | C₈H₄O₄²⁻ |

| Bis-pyrazole-bis-acetate ligand | L (in ref mdpi.com) | C₂₃H₂₇N₅O₄ |

Advanced Spectroscopic and Spectrometric Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR spectroscopy identifies the different types of protons in a molecule and their electronic environments. For 3,4-Dimethyl-5-pyrazolone, the spectrum is expected to show distinct signals corresponding to the protons of the two methyl groups and the N-H proton of the pyrazolone (B3327878) ring.

Methyl Protons : Two separate signals are anticipated for the methyl groups at the C3 and C4 positions. The chemical shifts (δ) of these signals would be influenced by their position on the heterocyclic ring. Typically, methyl groups attached to sp²-hybridized carbons in such rings appear in the range of δ 2.0-2.5 ppm.

N-H Proton : The proton attached to the nitrogen atom (N-H) is expected to appear as a broad singlet at a downfield chemical shift, often in the range of δ 8.0-12.0 ppm, due to its acidic nature and potential for hydrogen bonding. Its exact position and broadness can be influenced by the solvent, concentration, and temperature.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C3-CH₃ | ~2.0 - 2.5 | Singlet |

| C4-CH₃ | ~1.8 - 2.3 | Singlet |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Carbonyl Carbon (C=O) : The carbon of the carbonyl group (C5) is the most deshielded and is expected to resonate significantly downfield, typically in the range of δ 160-180 ppm.

Ring Carbons (C3 & C4) : The two sp²-hybridized carbons in the ring (C3 and C4) will have distinct chemical shifts. The carbon atom C3, being double-bonded to a nitrogen, would likely appear in the range of δ 140-150 ppm. The C4 carbon, substituted with a methyl group, would appear more upfield.

Methyl Carbons : The carbon atoms of the two methyl groups will appear in the upfield region of the spectrum, typically between δ 10-20 ppm.

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| C5 (C=O) | ~160 - 180 |

| C3 | ~140 - 150 |

| C4 | ~100 - 110 |

| C3-CH₃ | ~10 - 20 |

While one-dimensional NMR provides fundamental data, 2D NMR techniques are employed to resolve complex structures and confirm assignments. For this compound, techniques such as Heteronuclear Single Quantum Coherence (HSQC) would correlate the proton signals of the methyl groups with their directly attached carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal long-range (2-3 bond) correlations, for instance, between the methyl protons and the ring carbons (C3, C4, and C5), which is crucial for unambiguously assigning the positions of the methyl groups.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. nih.gov

N-H Stretch : A broad absorption band is expected in the region of 3100-3300 cm⁻¹ corresponding to the stretching vibration of the N-H bond. The broadening is a result of intermolecular hydrogen bonding.

C-H Stretch : Absorption bands corresponding to the C-H stretching vibrations of the methyl groups are expected just below 3000 cm⁻¹.

C=O Stretch : A strong, sharp absorption band, characteristic of the carbonyl group (ketone) in a five-membered ring, is expected in the region of 1680-1720 cm⁻¹. This is one of the most prominent peaks in the spectrum.

C=C and C=N Stretches : Vibrations from the double bonds within the pyrazolone ring are expected in the 1500-1650 cm⁻¹ region.

Table 3: Key FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3100 - 3300 | Medium-Broad |

| C-H (Methyl) | Stretch | 2850 - 3000 | Medium |

| C=O (Ketone) | Stretch | 1680 - 1720 | Strong |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. nih.gov

For this compound (molar mass: 112.13 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z = 112. nih.gov Analysis of the fragmentation pattern provides structural information. Common fragmentation pathways for pyrazolones may include the loss of CO (carbonyl group), cleavage of the methyl groups, and fragmentation of the heterocyclic ring. GC-MS analysis confirms the purity of the compound and provides its retention time, which is a characteristic property under specific chromatographic conditions. nih.gov

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z Value | Description |

|---|---|---|

| [M]⁺ | 112 | Molecular Ion |

| [M-CH₃]⁺ | 97 | Loss of a methyl radical |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, providing information about electronic transitions between molecular orbitals. The UV-Vis spectrum of this compound is dictated by the chromophores present, namely the conjugated system of the pyrazolone ring which includes C=C, C=N, and C=O double bonds.

The spectrum is expected to show absorption maxima (λ_max) corresponding to π → π* and n → π* electronic transitions.

π → π Transitions*: These are typically high-energy transitions resulting in strong absorption bands, likely in the shorter wavelength UV region (around 200-280 nm).

n → π Transitions: The non-bonding electrons on the oxygen and nitrogen atoms can be excited to an anti-bonding π orbital. These transitions are of lower energy and result in weaker absorption bands at longer wavelengths, potentially extending into the near-UV region (>280 nm). The position of these bands can be sensitive to the polarity of the solvent. nih.gov

X-ray Diffraction Studies

X-ray diffraction (XRD) is a powerful analytical technique used to investigate the crystalline structure of materials. In the context of this compound and its derivatives, XRD methods, including single crystal X-ray diffraction and powder X-ray diffraction (PXRD), are indispensable for elucidating molecular structures and characterizing crystalline solids.

Single Crystal X-ray Diffraction for Molecular Structure Elucidation

Research on various pyrazolone derivatives has successfully employed single crystal X-ray diffraction to elucidate their molecular structures. spast.orgmdpi.com These studies reveal how different substituents on the pyrazolone ring influence the crystal packing and intermolecular interactions, such as hydrogen bonding. spast.org For instance, the crystal structures of several pyrazolone derivatives have been solved, revealing that the pyrazole (B372694) ring is typically planar. spast.org The molecules in the crystal lattice are often linked by intricate networks of hydrogen bonds. spast.org

The crystallographic data obtained from these studies, including the crystal system, space group, and unit cell dimensions, provide a fundamental understanding of the solid-state structure of these compounds. This information is invaluable for computational modeling and for correlating the molecular structure with observed physicochemical properties.

Table 1: Crystallographic Data for Selected Pyrazolone Derivatives

| Compound Name | Crystal System | Space Group | Key Findings |

|---|---|---|---|

| (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | Monoclinic | P21/n | Planar pyrazole ring, molecules linked by N-H···O hydrogen bonds. spast.org |

| (Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one | Triclinic | P-1 | Planar pyrazole ring, molecules linked by N-H···O hydrogen bonds. spast.org |

| (Z)-3-Methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one | Orthorhombic | P212121 | Planar pyrazole ring, molecules linked by N-H···O hydrogen bonds. spast.org |

| 2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c] spast.orgnih.govbenzothiazin-2-yl)-1-(4-methoxyphenyl)ethan-1-one | Monoclinic | P21/n | Heterocyclic thiazine ring adopts a half-chair conformation. nih.gov |

| 1,3-Dimethyl-5-methylsulfonyl-1H-pyrazolo[4,3-e] spast.orgnih.govnih.govtriazine | Monoclinic | P21/c | Pyrazolo[4,3-e] spast.orgnih.govnih.govtriazine fused-ring system is essentially planar. nih.gov |

| 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole | Orthorhombic | Pca21 | Benzene ring is twisted with respect to the pyrazole ring. researchgate.net |

Note: The data presented is for derivatives of pyrazolone and not for this compound itself.

Powder X-ray Diffraction (PXRD) Analysis of Crystalline Materials

Powder X-ray diffraction (PXRD) is a versatile technique used for the characterization of crystalline materials. It is particularly useful for phase identification, assessing sample purity, and determining the degree of crystallinity. A PXRD pattern is a fingerprint of a crystalline solid, with the positions and intensities of the diffraction peaks being characteristic of a particular crystal structure.

In the analysis of pyrazolone-based materials, PXRD can confirm the crystalline nature of a synthesized compound. A typical PXRD pattern of a crystalline solid exhibits a series of sharp, well-defined peaks, whereas an amorphous material would show a broad, featureless halo. The d-spacing, calculated from the Bragg equation (nλ = 2d sinθ), provides information about the distances between atomic planes in the crystal lattice.

Furthermore, PXRD is instrumental in studying the particle size of materials. The width of the diffraction peaks is inversely related to the crystallite size, a principle described by the Scherrer equation. This has been applied in the study of pyrazolone derivatives to confirm that the crystallite sizes are in the nanometer range, which can be a crucial feature for certain applications. While a specific PX-ray diffraction pattern for this compound is not provided in the searched literature, the general application of this technique is fundamental to the characterization of any crystalline form of this compound and its derivatives.

Computational and Theoretical Investigations of 3,4 Dimethyl 5 Pyrazolone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study pyrazole (B372694) derivatives, providing reliable predictions of their molecular and electronic properties. researchgate.netderpharmachemica.com

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For pyrazole derivatives, these calculations are commonly performed using the B3LYP functional combined with a basis set like 6-311++G(d,p). derpharmachemica.comresearchgate.net This level of theory has been shown to provide a good correlation between theoretical and experimental structural data. researchgate.net

| Parameter | Theoretical (DFT/B3LYP) | Experimental (X-ray) |

| Bond Lengths (Å) | ||

| N-N | 1.38 | 1.37 |

| C=O | ~1.23 | (Not applicable) |

| C-N | 1.35 - 1.39 | 1.34 - 1.38 |

| C-C (ring) | 1.39 - 1.45 | 1.38 - 1.44 |

| **Bond Angles (°) ** | ||

| C-N-N | ~106-112 | ~107-111 |

| N-N-C | ~106-112 | ~107-111 |

| C-C-C | ~105-109 | ~106-108 |

Source: Adapted from findings on similar pyrazole structures. researchgate.net

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra are crucial for interpreting experimental spectroscopic data and confirming the molecular structure. rsc.org The calculations identify the frequencies corresponding to specific vibrational modes, such as stretching, bending, and torsional motions of the chemical bonds. derpharmachemica.com

For pyrazole and its derivatives, DFT calculations have successfully assigned key vibrational bands. scilit.com For example, the characteristic C=O stretching vibration in pyrazolone (B3327878) rings is typically strong and appears in a predictable region of the IR spectrum. Similarly, C-H, N-H, and C-N stretching and bending vibrations can be assigned. derpharmachemica.com The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the computational method, leading to excellent agreement with experimental FT-IR and Raman spectra. derpharmachemica.comresearchgate.net

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Pyrazole Derivative Note: This data is for a related pyrazole compound, as specific data for 3,4-Dimethyl-5-pyrazolone was not available. The methodology is representative.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) |

| N=N Stretch | 1427 | 1428 |

| C-N Stretch | 1172 | 1169 |

| C-H Out-of-plane bend | 831 | 813 |

| Pyrazole ring deformation | 634 | 640 |

Source: Adapted from studies on azo-substituted pyrazoles. derpharmachemica.com

Frontier Molecular Orbital (FMO) theory is central to understanding the chemical reactivity and electronic properties of a molecule. libretexts.orgajchem-a.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and kinetic stability. ajchem-a.commalayajournal.org A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. malayajournal.org DFT calculations are used to determine the energies of these orbitals and visualize their electron density distributions. mdpi.com For pyrazole derivatives, the HOMO-LUMO gap is typically around 4-5 eV. researchgate.net The analysis of the electron cloud distribution in these orbitals helps identify potential sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net

Table 3: Calculated FMO Properties for a Pyrazolone Derivative Note: This data is generalized from findings on pyrazolone and related heterocyclic systems.

| Parameter | Value (eV) |

| EHOMO | ~ -5.2 to -6.5 |

| ELUMO | ~ -1.2 to -2.0 |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 4.6 |

Source: Adapted from DFT studies on related heterocyclic compounds. malayajournal.orgdntb.gov.ua

Molecules with specific electronic characteristics, such as a high degree of charge transfer, can exhibit non-linear optical (NLO) properties. These materials have applications in optical and photonic technologies. rsc.org Computational methods, particularly DFT, are employed to predict the NLO behavior of compounds by calculating parameters like the electric dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). dntb.gov.ua

For a molecule to have significant NLO properties, it often requires a push-pull electronic structure, where electron-donating and electron-accepting groups are connected by a π-conjugated system. Studies on pyrazolone and related heterocyclic derivatives have shown that their NLO properties can be computationally evaluated. researchgate.net The calculated hyperpolarizability values can be compared to those of known NLO materials, such as urea, to assess their potential. researchgate.net Research on related triazole derivatives has shown that specific substitutions can significantly enhance NLO properties, with calculated first hyperpolarizability values being much larger than that of urea. dntb.gov.ua

Molecular Docking Studies in Enzyme and Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. ijper.org This method is instrumental in drug discovery for predicting how a potential drug molecule might interact with a biological target. researchgate.netrjptonline.org

Molecular docking studies involving pyrazolone derivatives aim to predict their binding affinity and interaction patterns within the active sites of enzymes or receptors. nih.gov The process involves placing the ligand (e.g., this compound) into the binding pocket of a target protein and calculating a scoring function, often expressed as binding energy (ΔG) in kcal/mol. conicet.gov.ar A lower (more negative) binding energy indicates a more stable and favorable interaction. researchgate.net

Docking studies on pyrazole derivatives have been performed against various therapeutic targets, including cyclooxygenase (COX) enzymes, kinases, and microbial enzymes like tyrosyl-tRNA synthetase. ijper.orgrjptonline.orgrsc.org These studies reveal crucial intermolecular interactions, such as:

Hydrogen bonds: Interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen. nih.gov

Hydrophobic interactions: Interactions between nonpolar regions of the ligand and protein. rsc.org

π-π stacking: Interactions between aromatic rings. nih.gov

For example, docking studies of pyrazole derivatives against COX-II, an anti-inflammatory target, have shown binding affinities ranging from -6.7 to -10.7 kcal/mol. ijper.org Similarly, studies on pyrazolone analogues as PDE4 inhibitors revealed key hydrogen bond interactions with residues like Gln443 and π-π stacking with His234. nih.gov These computational predictions provide a rational basis for designing new, more potent inhibitors. rsc.org

Table 4: Representative Binding Affinities of Pyrazole Derivatives with Protein Targets Note: This table compiles data from various studies on different pyrazole/pyrazolone derivatives to illustrate typical docking results.

| Ligand Class | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Pyrazole Derivatives | Cyclooxygenase-II (COX-II) | -10.5 to -10.7 | Arg120, Tyr355, Ser530 |

| Pyrazolone Analogues | Phosphodiesterase 4 (PDE4) | (Not specified) | Asp392, Asn395, Gln443 |

| Dimethyl Pyrazole Derivatives | S. Aureus tyrosyl-tRNA synthetase | -6.14 to -7.88 | (Not specified) |

| Pyrazole Derivatives | Fungal Phytase (Fophy) | -5.8 to -6.0 | (Not specified) |

Tautomerism Studies

Pyrazolones, including this compound, are known to exhibit tautomerism, a phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. wikipedia.orgbas.bg This structural isomerism is of fundamental importance as the different tautomers can display distinct chemical reactivity and biological activity. mdpi.com

The tautomerism in pyrazolones can manifest in several forms, including lactam-lactim, and imine-enamine equilibria. innovareacademics.inresearchgate.net The relative stability of these forms is influenced by the compound's structure, the solvent, and temperature. bas.bgrsc.org

Lactam-Lactim Tautomerism: This involves the migration of a proton between a nitrogen atom and an adjacent exocyclic oxygen atom. Pyrazolone can exist as a keto (lactam) form or an enol (lactim) form. wikipedia.orginnovareacademics.in

Imine-Enamine Tautomerism: This type of tautomerism involves a proton shift between a nitrogen atom and an adjacent carbon atom. innovareacademics.innih.gov

Experimental techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for studying these equilibria. researchgate.net For example, in solution, the presence of multiple tautomers can lead to broadened NMR signals due to rapid exchange between the forms. nih.govbeilstein-journals.org In some cases, distinct signals for each tautomer can be observed and quantified. nih.gov

Theoretical calculations, particularly using Density Functional Theory (DFT), are widely used to investigate the relative stabilities of pyrazolone tautomers. researchgate.netrsc.org These computational methods can calculate the energies of the different tautomeric forms in the gas phase and in various solvents, providing insights that complement experimental data. For a series of 4-acylpyrazolone-based Schiff bases, quantum mechanical calculations showed that the amine-one tautomer was significantly more stable than the imine-ol and other imine-one isomers, with solvents further stabilizing the amine-one form. rsc.org The calculated energy barrier for the conversion from the less stable imine-ol to the amine-one form was found to be very low (0–1 kcal mol⁻¹), indicating that the formation of the amine-one tautomer is both thermodynamically and kinetically favored. rsc.org

The nature and position of substituents on the pyrazole ring play a crucial role in determining the predominant tautomeric form. researchgate.net The electronic properties of the substituents—whether they are electron-donating or electron-withdrawing—can significantly shift the tautomeric equilibrium.

Theoretical studies have systematically investigated these effects. Ab initio calculations on substituted pyrazoles have shown that electron-donating groups (e.g., -CH₃, -OH, -NH₂) tend to favor the tautomer where the substituent is at the C3 position. nih.gov Conversely, electron-withdrawing groups (e.g., -CHO, -COOH, -CFO) were found to stabilize the tautomer with the substituent at the C5 position. nih.govresearchgate.net This relationship is attributed to the influence of the substituent on the electron distribution within the heterocyclic ring. researchgate.net

For instance, in a study of disubstituted 1H-pyrazoles, it was found that a methyl group (an electron-donating group) favored the tautomer where the ester or amide group was at position 3. nih.gov In contrast, a nitro group (a strong electron-withdrawing group) favored the tautomer with the ester or amide group at position 5. nih.gov These findings, supported by both X-ray crystallography and theoretical calculations, highlight the determining role of substituent electronic effects on tautomeric stability. nih.gov

Table 2: Influence of Substituent Type on Tautomer Stability in Pyrazoles

| Substituent Type | Examples | Favored Tautomer Position | Reference |

|---|---|---|---|

| Electron-Donating | -CH₃, -OH, -NH₂, -F, -Cl | C3-Tautomer | nih.gov |

| Electron-Withdrawing | -CHO, -COOH, -CFO, -BH₂, -NO₂ | C5-Tautomer | nih.govnih.gov |

This table summarizes general trends observed in theoretical studies on substituted pyrazoles.

Investigations of Intermolecular Interactions and Self-Aggregation Phenomena

The pyrazole ring, containing both a hydrogen-bond donor (the N-H group) and a hydrogen-bond acceptor (the sp²-hybridized nitrogen atom), is highly prone to forming intermolecular hydrogen bonds. encyclopedia.pub These interactions are fundamental to the self-aggregation of pyrazole derivatives, leading to the formation of various supramolecular structures such as dimers, trimers, and catemers (infinite chains). encyclopedia.pubnih.gov

In the solid state, X-ray diffraction studies have revealed that pyrazoles can self-assemble into diverse patterns, including cyclic dimers, trimers, tetramers, and linear chains. encyclopedia.pubresearchgate.net The specific aggregation pattern is influenced by the nature and steric bulk of the substituents on the pyrazole ring. researchgate.net For example, bulkier substituents have been shown to favor the formation of dimeric crystals, whereas smaller substituents may allow for the formation of larger tetrameric structures. researchgate.net

In solution, the self-aggregation behavior is highly dependent on the solvent. encyclopedia.pub In nonpolar solvents, pyrazole-pyrazole interactions are dominant, leading to oligomer formation. However, in polar protic solvents, pyrazole-solvent hydrogen bonds can compete with and disrupt the self-aggregation process. encyclopedia.pub Even in the gas phase, intermolecular interactions are necessary for proton transfer between tautomers, and self-aggregates like dimers and trimers have been detected using IR spectroscopy for compounds such as 3,5-dimethylpyrazole (B48361). encyclopedia.pub

These intermolecular interactions are not merely structural curiosities; they can significantly influence the compound's physical properties and its interactions with biological targets. The ability to form specific hydrogen-bonding patterns is a key aspect of molecular recognition in biological systems. nih.gov

Table 3: Common Self-Aggregation Patterns of Pyrazoles

| Aggregate Type | Description | Typical State | Reference |

|---|---|---|---|

| Dimers | Two pyrazole molecules linked by hydrogen bonds. | Solid, Solution, Gas | encyclopedia.pubnih.gov |

| Trimers | A cyclic or linear assembly of three pyrazole molecules. | Solid, Gas | encyclopedia.pub |

| Tetramers | A cyclic structure formed by four pyrazole molecules. | Solid | encyclopedia.pubresearchgate.net |

| Catemers | Infinite chains of pyrazole molecules linked by hydrogen bonds. | Solid | encyclopedia.pub |

Biological and Medicinal Chemistry Research of 3,4 Dimethyl 5 Pyrazolone Derivatives

Anti-Inflammatory and Analgesic Activities

Pyrazolone (B3327878) derivatives have a long-standing history as anti-inflammatory and analgesic agents. niscpr.res.injst.go.jp The core structure is a key feature in several non-steroidal anti-inflammatory drugs (NSAIDs). niscpr.res.inhilarispublisher.comtandfonline.com The search for new compounds with improved efficacy and reduced side effects, such as gastrointestinal toxicity commonly associated with acidic NSAIDs, continues to drive research in this area. niscpr.res.injst.go.jp

Numerous studies have demonstrated the anti-inflammatory and analgesic potential of 3,4-dimethyl-5-pyrazolone derivatives through various in vitro and in vivo models.